molecular formula C24H22N2O5S B2832805 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898413-70-2

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2832805
CAS RN: 898413-70-2
M. Wt: 450.51
InChI Key: WEWABRWYBJBZOZ-UHFFFAOYSA-N
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Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products that have diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves the Pictet–Spengler reaction . This reaction is commonly used to synthesize tetrahydroisoquinoline derivatives .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. They have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the tetrahydroquinoline group has a boiling point of 113-117 °C/10 mmHg .

Scientific Research Applications

Synthesis and Evaluation

Heterocyclic carboxamides, including compounds related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds exhibit binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential application in the treatment of psychiatric disorders (Norman et al., 1996).

Multicomponent Reaction Synthesis

A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkyne has been utilized to synthesize N-substituted derivatives, demonstrating the versatility of synthetic approaches for the preparation of complex heterocycles (Ghosh et al., 2019).

Sigma-2 Receptor Probe Development

Compounds structurally related to this compound have been developed as probes for sigma-2 receptors, highlighting their application in neuropharmacology and the study of cancer (Xu et al., 2005).

Diels-Alder Reactions

The compound and its derivatives have been involved in Diels-Alder reactions, showcasing their role in synthetic organic chemistry for constructing complex molecular architectures (Consonni et al., 1996).

Cytotoxicity and Antimicrobial Activities

Novel carboxamide derivatives, including those structurally related to the specified compound, exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings indicate their potential application in developing new therapeutic agents (Zablotskaya et al., 2013).

Fluorescent Chemosensor Development

Derivatives have been explored as fluorescent chemosensors for the detection of metal ions, such as cobalt(II), in living cells, demonstrating their potential application in bioanalytical chemistry and environmental monitoring (Liu et al., 2019).

Future Directions

Tetrahydroisoquinoline derivatives are an area of active research due to their diverse biological activities . Future research may focus on synthesizing new derivatives and studying their biological activities and mechanisms of action.

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWABRWYBJBZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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